molecular formula C13H15BrN2O B592590 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one CAS No. 864267-63-0

1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one

Cat. No.: B592590
CAS No.: 864267-63-0
M. Wt: 295.18
InChI Key: VZEWYKAZNBYIRM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromopropyl group and an isopropenyl group attached to a benzoimidazole core, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzoimidazole core, which can be derived from o-phenylenediamine and formic acid.

    Bromopropylation: The benzoimidazole core is then reacted with 1,3-dibromopropane under basic conditions to introduce the bromopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropenyl group, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The presence of the benzoimidazole core allows for cyclization reactions, forming various cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted benzoimidazole derivatives, oxidized or reduced forms of the compound, and various cyclic structures depending on the reaction conditions .

Scientific Research Applications

1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropionic Acid: A compound with similar bromopropyl functionality but different core structure.

    1-Bromo-3-phenylpropane: Another bromopropyl compound with a phenyl group instead of a benzoimidazole core.

    3-Bromopropylamine: A bromopropyl compound with an amine group.

Uniqueness

1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one is unique due to its combination of the benzoimidazole core with both bromopropyl and isopropenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(3-bromopropyl)-3-prop-1-en-2-ylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-10(2)16-12-7-4-3-6-11(12)15(13(16)17)9-5-8-14/h3-4,6-7H,1,5,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEWYKAZNBYIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C2=CC=CC=C2N(C1=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add sodium hydride (600 mg, 16.5 mmol of 60% dispersion in oil) to a solution of 1-isopropenyl-1,3-dihydro-benzoimidazol-2-one (1.311 g, 7.53 mmol) in anhydrous DMF (10 mL) under nitrogen at room temperature and stir for 2 h. Add 1-bromo-3-chloropropane (900 μL, 9.03 mmol) and stir for 3 days. Pour the suspension into water (100 mL), extract with diethyl ether (2×50 mL). Wash the organic extract with brine (100 mL), dry over MgSO4 and concentrate in vacuo to give the title compound impurified with 1-(3-chloro-propyl)-3-isopropenyl-1,3-dihydro-benzoimidazol-2-one (2.03 g, 1:1 mixture). MS (ES+) m/z: 251 (M+H)+, 293 (M+H)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.311 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
900 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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